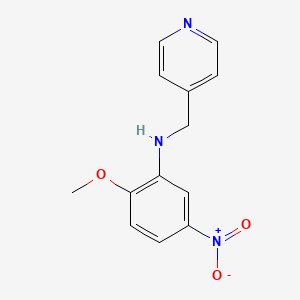
2-methoxy-5-nitro-N-(pyridin-4-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-nitro-N-(pyridin-4-ylmethyl)aniline is an organic compound that belongs to the class of substituted anilines This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to an aniline ring, with a pyridin-4-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-nitro-N-(pyridin-4-ylmethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline, followed by a nucleophilic substitution reaction with pyridin-4-ylmethyl chloride. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile, and catalysts like sodium acetate or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-nitro-N-(pyridin-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 2-methoxy-5-amino-N-(pyridin-4-ylmethyl)aniline.
Oxidation: 2-methoxy-5-nitroso-N-(pyridin-4-ylmethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-methoxy-5-nitro-N-(pyridin-4-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials with specific properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-5-nitro-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-nitroaniline: Shares the methoxy and nitro groups but lacks the pyridin-4-ylmethyl substituent.
N-(pyridin-4-yl)pyridin-4-amine: Contains the pyridin-4-ylmethyl group but lacks the methoxy and nitro groups.
Uniqueness
2-methoxy-5-nitro-N-(pyridin-4-ylmethyl)aniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups, along with the pyridin-4-ylmethyl substituent, makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-methoxy-5-nitro-N-(pyridin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-13-3-2-11(16(17)18)8-12(13)15-9-10-4-6-14-7-5-10/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLOCCQCXRENLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
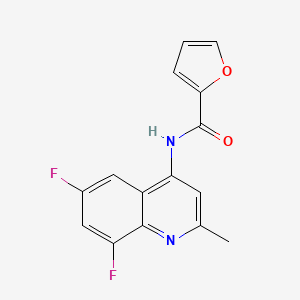
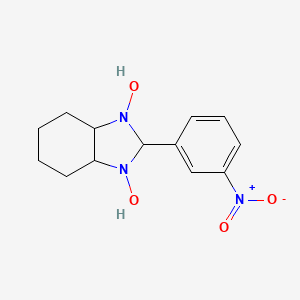
![1-[(4-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid](/img/structure/B4884771.png)
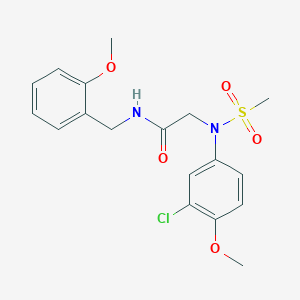
![N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide](/img/structure/B4884800.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,2-diphenylpropanamide](/img/structure/B4884803.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide](/img/structure/B4884807.png)
![dimethyl 5-{[(3-amino-4-chlorophenyl)sulfonyl]amino}isophthalate](/img/structure/B4884809.png)
![1-[3-[[3-[2-(2-Methoxyethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone](/img/structure/B4884817.png)
![1-(4-Fluorophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4884824.png)
![4-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4884832.png)
![[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-methyl-3-nitrobenzoate](/img/structure/B4884839.png)
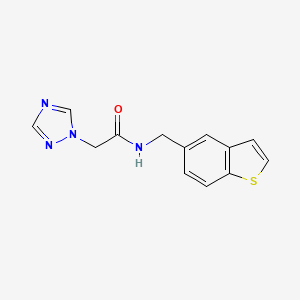
![4-(3-Fluoro-4-methoxyphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide](/img/structure/B4884863.png)
